molecular formula C6H13NO2 B13615110 Methyl (R)-3-(methylamino)butanoate

Methyl (R)-3-(methylamino)butanoate

Cat. No.: B13615110
M. Wt: 131.17 g/mol
InChI Key: HMEOAJAQJYMXBL-RXMQYKEDSA-N
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Description

Methyl ®-3-(methylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-(methylamino)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of Methyl ®-3-(methylamino)butanoate may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(methylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-(methylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (3R)-3-(methylamino)butanoate

InChI

InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1

InChI Key

HMEOAJAQJYMXBL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)OC)NC

Canonical SMILES

CC(CC(=O)OC)NC

Origin of Product

United States

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